Pterolactone A

説明

Lactones, including compounds similar to "Pterolactone A," are a class of cyclic esters that play a significant role in various biological processes and have potential applications in pharmaceuticals and materials science. Their synthesis, molecular structures, and properties are critical areas of research.

Synthesis Analysis

The synthesis of lactones often involves ring-closing reactions or enzymatic processes. For example, high-molecular-weight polythiocaprolactone (PTCL) can be prepared via a green process using lipase-catalyzed ring-opening polymerization (ROP) of cyclic oligomers (Shimokawa, Kato, & Matsumura, 2011). Similarly, enzymatic synthesis plays a role in the biosynthesis of pentalenolactone, involving non-heme iron dioxygenases and cytochrome P450 enzymes (You et al., 2006); (Quaderer et al., 2006).

Molecular Structure Analysis

Understanding the molecular structure is key to elucidating the chemical behavior of lactones. Techniques such as NMR, X-ray crystallography, and molecular modeling are used to determine the configurations and stereochemistry of these compounds, providing insights into their chemical reactivity and physical properties.

Chemical Reactions and Properties

Lactones undergo various chemical reactions, including hydrolysis, reduction, and Grignard reactions, influenced by their cyclic ester group. The reactivity can be tailored by modifying the lactone's ring size or substituents, affecting its chemical properties and potential applications.

Physical Properties Analysis

The physical properties of lactones, such as melting points, boiling points, and solubility, are influenced by their molecular structure. For example, the melting point of polythiocaprolactone is reported to be higher than that of its corresponding polycaprolactone, indicating the impact of sulfur atoms in the backbone (Shimokawa, Kato, & Matsumura, 2011).

科学的研究の応用

Chemical Investigations of Dennstaedtia wilfordii : Murakami et al. (1980) isolated new pterosins and pterosides, including "pterolacton A", from Dennstaedtia wilfordii. This study contributes to the understanding of the chemical composition of this plant species, which may have implications for its pharmacological properties (Murakami et al., 1980).

Biodegradable Functional Biomaterials : Fukushima (2016) discussed the synthesis and applications of biodegradable aliphatic carbonyl polymers, including polylactones. While not specific to Pterolactone A, this review provides insight into the broader applications of polylactone compounds in biomedical devices (Fukushima, 2016).

Alantolactone and Cancer Treatment : Chun et al. (2015) studied alantolactone, a sesquiterpene lactone, and its potential activity against breast cancer cells. Although this study focuses on alantolactone rather than Pterolactone A, it provides a context for understanding how lactone compounds can be relevant in cancer research (Chun et al., 2015).

Safety and Hazards

特性

IUPAC Name |

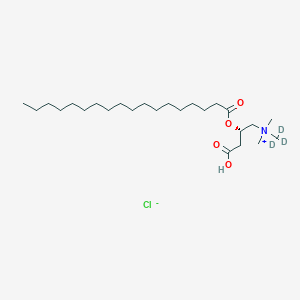

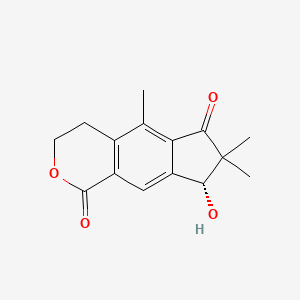

(8R)-8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-7-8-4-5-19-14(18)9(8)6-10-11(7)13(17)15(2,3)12(10)16/h6,12,16H,4-5H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXKRFPEOUYPOW-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC3=C1CCOC3=O)C(C(C2=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC3=C1CCOC3=O)[C@H](C(C2=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pterolactone A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural differences between pterolactone and 3-methoxypterolactone, and were any biological activities associated with these compounds?

A1: The study isolated both pterolactone and a novel derivative, 3-methoxypterolactone, from the leaves of Cyclocarya paliurus. [] While the paper doesn't provide detailed spectroscopic data for pterolactone, it indicates that the structural difference lies in the presence of a methoxy group (-OCH3) at the 3-position in 3-methoxypterolactone. Unfortunately, the study did not investigate the biological activity of either pterolactone or 3-methoxypterolactone against glycosidase and glycogen phosphorylase. [] Further research is needed to elucidate the potential impact of this structural modification on biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。